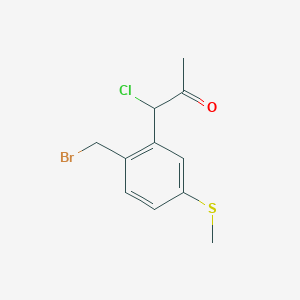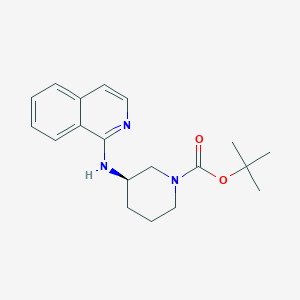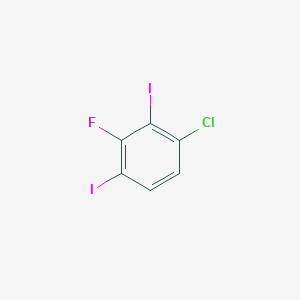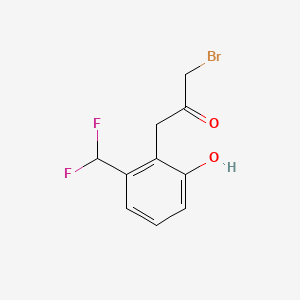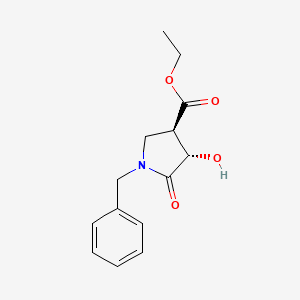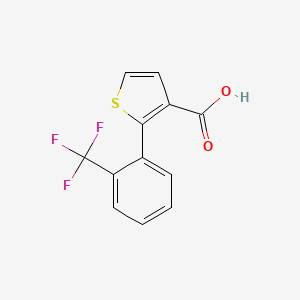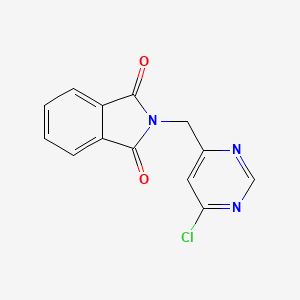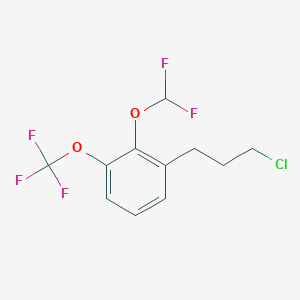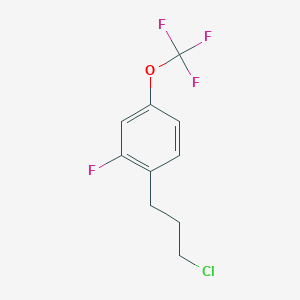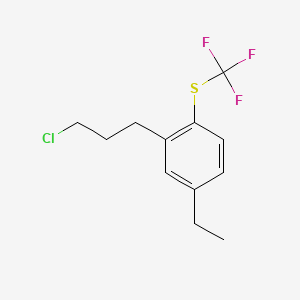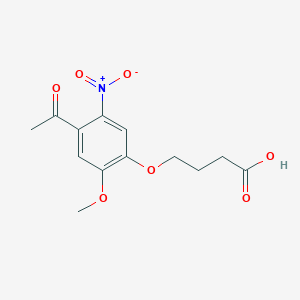
2-Amino-3-(cuban-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(cuban-1-yl)propanoic acid is a unique amino acid derivative characterized by the presence of a cubane moiety attached to the alpha carbon of the amino acid structure The cubane structure is a highly strained, cubic arrangement of eight carbon atoms, which imparts unique chemical and physical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(cuban-1-yl)propanoic acid typically involves the introduction of the cubane moiety into the amino acid framework. One common method involves the reaction of cubane-1-carboxylic acid with a suitable amino acid precursor under conditions that facilitate the formation of the desired product. This can be achieved through a series of steps including protection of functional groups, coupling reactions, and deprotection.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods such as crystallization and chromatography are essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-Amino-3-(cuban-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The cubane moiety can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amino acid or cubane moiety, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cubane moiety can yield cubane-1,4-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the amino acid framework.
科学的研究の応用
2-Amino-3-(cuban-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of novel compounds with unique properties.
Biology: Investigated for its potential as a biochemical probe due to the unique properties of the cubane moiety.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug design.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
作用機序
The mechanism of action of 2-Amino-3-(cuban-1-yl)propanoic acid involves its interaction with molecular targets through the unique spatial arrangement of the cubane moiety. This can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The pathways involved may include modulation of enzymatic activity or alteration of cellular signaling processes.
類似化合物との比較
Similar Compounds
2-Amino-3-(naphthalen-1-yl)propanoic acid: Another amino acid derivative with a bulky aromatic group.
2-Amino-3-(furan-2-yl)propanoic acid: Contains a furan ring instead of a cubane moiety.
2-Amino-3-(thiophen-2-yl)propanoic acid: Features a thiophene ring.
Uniqueness
2-Amino-3-(cuban-1-yl)propanoic acid is unique due to the presence of the cubane moiety, which imparts distinct steric and electronic properties. This makes it a valuable compound for exploring new chemical space and developing novel applications in various fields.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
2-amino-3-cuban-1-ylpropanoic acid |
InChI |
InChI=1S/C11H13NO2/c12-2(10(13)14)1-11-7-4-3-5(7)9(11)6(3)8(4)11/h2-9H,1,12H2,(H,13,14) |
InChIキー |
DDGZTRNJWNJAML-UHFFFAOYSA-N |
正規SMILES |
C(C(C(=O)O)N)C12C3C4C1C5C4C3C25 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


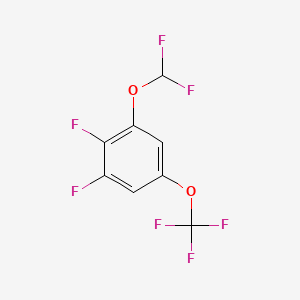

![2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide](/img/structure/B14056769.png)
